2-((1-allyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide
Description
Properties
IUPAC Name |
2-[5-(4-methoxyphenyl)-1-prop-2-enylimidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-4-13-25-20(17-7-11-19(27-3)12-8-17)14-23-22(25)28-15-21(26)24-18-9-5-16(2)6-10-18/h4-12,14H,1,13,15H2,2-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIAYECISBKMCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2CC=C)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((1-allyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a synthetic compound belonging to the class of thioamide derivatives. Its structure incorporates an imidazole ring, which is known for various biological activities, particularly in pharmacology. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 366.44 g/mol. The compound features an imidazole ring, a thio group, and a substituted acetamide structure, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 366.44 g/mol |
| CAS Number | 1235082-18-4 |
Synthesis
The synthesis of this compound typically involves several steps that include the formation of the imidazole ring followed by the introduction of the thio and acetamide groups. The process is performed under controlled conditions to ensure high yield and purity.
Antimicrobial Properties
Research indicates that imidazole derivatives exhibit significant antimicrobial activities. Specifically, compounds similar to this compound have shown effectiveness against various bacterial strains. For instance, studies have demonstrated that imidazole derivatives can inhibit bacterial enzymes involved in DNA replication, making them potential candidates for developing new antibacterial agents .
Anticancer Activity
The anticancer potential of this compound has been evaluated against several cancer cell lines. For example, in vitro studies have shown that derivatives of imidazole can exhibit cytotoxic effects on human cancer cells such as MDA-MB-231 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds suggest promising efficacy compared to standard chemotherapeutic agents like cisplatin .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : The compound may interfere with key enzymes involved in cellular processes such as DNA replication.
- Induction of Apoptosis : It could promote programmed cell death in cancer cells through various signaling pathways.
- Antioxidant Activity : Some studies suggest that imidazole derivatives possess antioxidant properties that can protect cells from oxidative stress .
Case Studies
Recent research has focused on evaluating the biological activity of similar compounds:
- Study on Antimicrobial Efficacy : A study reported that a related imidazole derivative exhibited an MIC (minimum inhibitory concentration) value comparable to established antibiotics against E. coli and Staphylococcus aureus .
- Anticancer Evaluation : Another study assessed the efficacy of various imidazole derivatives against A549 cells, revealing IC50 values ranging from 0.00803 to 0.0147 μM, indicating potent anticancer activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Key Differences
The table below highlights critical structural variations among analogs:
Physicochemical Properties
- Melting Points: Target compound: Not reported. Analog 9l: 181–183°C . Thiazole derivatives (e.g., Compound 13 in ): 289–290°C, reflecting increased rigidity .
Antiproliferative Activity:
Enzyme Inhibition:
- IMPDH-targeting compound 21 (): Bromophenyl and benzofuran substituents likely enhance binding to IMPDH vs. the target’s methoxyphenyl .
Q & A
Basic: What are the standard synthetic routes for preparing 2-((1-allyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide?
The compound is typically synthesized via nucleophilic substitution reactions. A common approach involves reacting a thiol-containing imidazole precursor (e.g., 5-(4-methoxyphenyl)-1-allyl-1H-imidazole-2-thiol) with a chloroacetamide derivative (e.g., 2-chloro-N-(p-tolyl)acetamide) in the presence of a base such as potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) or ethanol. The reaction is monitored by TLC, followed by recrystallization from ethanol to purify the product .
Basic: Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Key characterization methods include:
- ¹H/¹³C NMR : To verify the presence of allyl (δ ~5.0–5.8 ppm), methoxyphenyl (δ ~3.8 ppm for OCH₃), and p-tolyl (δ ~2.3 ppm for CH₃) groups.
- IR Spectroscopy : Peaks for thioether (C-S, ~600–700 cm⁻¹) and amide (N-H, ~3200–3300 cm⁻¹; C=O, ~1650–1700 cm⁻¹) bonds.
- X-ray Crystallography : For resolving stereochemical ambiguities, as demonstrated in structurally related imidazole-acetamide derivatives .
Basic: What in vitro assays are recommended for preliminary pharmacological evaluation?
Standard assays include:
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to assess antiproliferative activity.
- Enzyme Inhibition Studies : Evaluate COX-1/2 or kinase inhibition via fluorometric/colorimetric kits, referencing protocols for analogous thiazole-acetamide derivatives .
- Antimicrobial Testing : Broth microdilution assays against Gram-positive/negative bacteria and fungi .
Advanced: How can regioselectivity challenges in imidazole functionalization be addressed during synthesis?
Regioselectivity in imidazole substitution is influenced by:
- Steric and Electronic Effects : Electron-withdrawing groups (e.g., 4-methoxyphenyl) direct nucleophilic attacks to less hindered positions.
- Catalytic Systems : Use of zeolites or pyridine in reflux conditions to enhance selectivity, as seen in related triazole-imidazole hybrids .
- Computational Modeling : DFT calculations to predict reactive sites and optimize reaction conditions .
Advanced: What strategies resolve contradictions in biological activity data across studies?
Contradictions may arise from assay variability or structural analogs. Mitigation strategies include:
- Dose-Response Curves : Establish IC₅₀ values across multiple cell lines to confirm potency trends.
- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., allyl vs. benzyl groups) on activity, as shown in thiazole-acetamide derivatives .
- Meta-Analysis : Cross-reference data from independent studies using standardized protocols (e.g., OECD guidelines) .
Advanced: How can computational methods enhance the design of derivatives with improved pharmacokinetic profiles?
- Molecular Docking : Predict binding affinities to target proteins (e.g., COX-2) using AutoDock Vina or Schrödinger Suite.
- ADMET Prediction : Tools like SwissADME to optimize logP (lipophilicity) and reduce CYP450 inhibition risks.
- MD Simulations : Assess compound stability in biological membranes over nanosecond timescales .
Advanced: What analytical approaches validate purity when spectral data show unexpected peaks?
- HPLC-MS : Quantify impurities and confirm molecular ion peaks.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals from byproducts.
- Elemental Analysis : Verify C, H, N, S content within ±0.4% of theoretical values, as applied in related acetamide syntheses .
Advanced: How do solvent polarity and temperature impact reaction yields in large-scale syntheses?
- Solvent Screening : High-polarity solvents (e.g., DMF) improve solubility of aromatic intermediates but may increase side reactions.
- Temperature Optimization : Reflux (80–100°C) balances reaction rate and decomposition, as reported in thiophene-acetamide syntheses .
- Scale-Up Protocols : Gradual addition of reagents and inert atmospheres (N₂/Ar) to prevent oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
